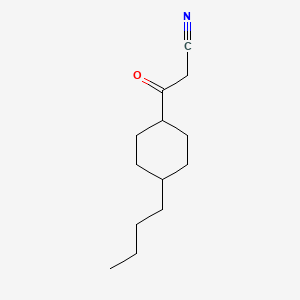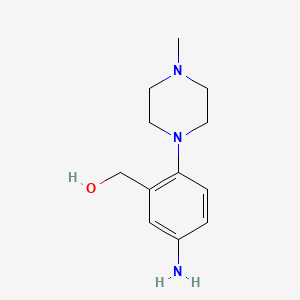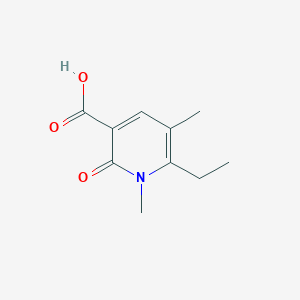
tert-ブチル(3-(2-アミノエトキシ)フェニル)カルバメート
説明
Tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate is a useful research compound. Its molecular formula is C13H20N2O3 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
プロテオリシス標的キメラ (PROTAC) 開発
この化合物は、PROTACの合成における貴重なビルディングブロックです。 PROTACは、E3ユビキチンリガーゼを標的タンパク質にリクルートしてその分解を引き起こす二機能性分子です 。アミノエトキシフェニル基は、リンカーまたはハンドルとして機能し、さらなる機能化が可能となり、創薬における汎用性の高いツールとなります。
βセクレターゼおよびアセチルコリンエステラーゼ阻害
アルツハイマー病研究では、この化合物の誘導体がβセクレターゼとアセチルコリンエステラーゼの二重阻害剤として潜在的な可能性を示しています 。この二重作用は、アルツハイマー病の病理学的特徴であるアミロイドβペプチドの凝集と線維化を防ぐことができます。
実験室用化学試薬
実験室用化学物質として、tert-ブチル(3-(2-アミノエトキシ)フェニル)カルバメートは、さまざまな化学合成および反応に使用されます。 その安定性と反応性により、特に有機化学における科学研究開発に適しています .
クリックケミストリー
tert-ブチルカルバメート基は、クリックケミストリーのアプリケーションで頻繁に使用され、反応中にアミノ基を保護することができます。 クリック反応後、保護基を除去して遊離のアミンを露出させることができ、その後、さらなる化学修飾に使用できます .
特性
IUPAC Name |
tert-butyl N-[3-(2-aminoethoxy)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-10-5-4-6-11(9-10)17-8-7-14/h4-6,9H,7-8,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYCZXAEABZGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519124.png)












